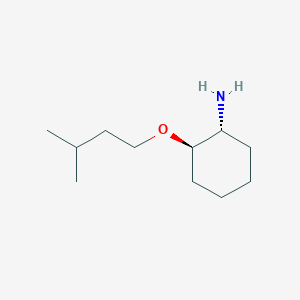
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring substituted with an amine group and a 3-methylbutoxy group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Amine Group: The amine group can be introduced via reductive amination of a cyclohexanone derivative.
Attachment of the 3-Methylbutoxy Group: The 3-methylbutoxy group can be attached through an etherification reaction using 3-methylbutanol and an appropriate leaving group on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.
Solvents: Selection of suitable solvents like ethanol or methanol to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction rates and product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted cyclohexylamines.
Applications De Recherche Scientifique
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with only an amine group attached to the cyclohexane ring.
2-(3-Methylbutoxy)cyclohexan-1-amine: A structural isomer with different stereochemistry.
N-Substituted Cyclohexylamines: Compounds with various substituents on the nitrogen atom.
Uniqueness
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both an amine group and a 3-methylbutoxy group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8,12H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
KWILWIZPUZMBKC-GHMZBOCLSA-N |
SMILES isomérique |
CC(C)CCO[C@@H]1CCCC[C@H]1N |
SMILES canonique |
CC(C)CCOC1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)
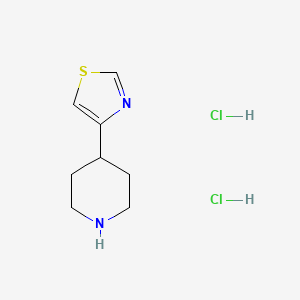
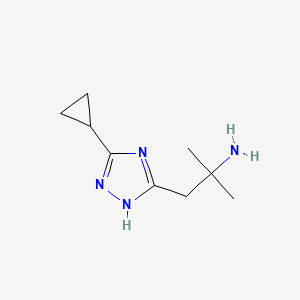
![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)
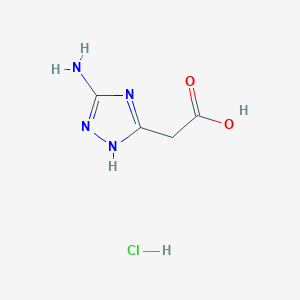

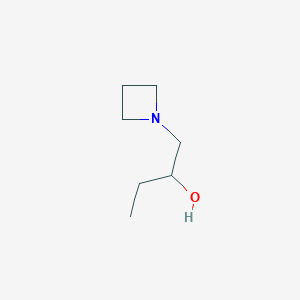

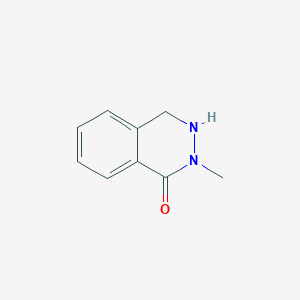
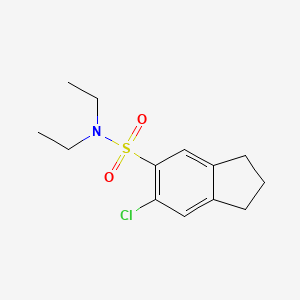

![[4-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B13234397.png)


